molecular formula C15H18N4O3S B5781655 N-(4-methylphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

N-(4-methylphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

Cat. No. B5781655
M. Wt: 334.4 g/mol
InChI Key: PVPPCIGBTVTATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is a chemical compound that is commonly referred to as 'MTA'. It is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. MTA is a member of the thiadiazole family, which is known for its diverse range of biological activities.

Mechanism of Action

The exact mechanism of action of MTA is not fully understood. However, it has been shown to interact with the GABAergic system, which is involved in the regulation of neuronal excitability. MTA has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
MTA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and increase the release of anti-inflammatory cytokines. Additionally, MTA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. MTA has also been shown to increase the levels of antioxidants, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

MTA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, MTA has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to the use of MTA in lab experiments. It has a relatively short half-life and may require frequent dosing. Additionally, MTA may have off-target effects that need to be taken into consideration.

Future Directions

There are several future directions for the study of MTA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MTA may have potential applications in the treatment of chronic pain and anxiety disorders. Further studies are needed to fully understand the mechanism of action of MTA and to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of MTA involves a multi-step process that begins with the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 4-methylphenylhydrazine ethyl acetoacetate. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with morpholine and chloroacetyl chloride to form MTA.

Scientific Research Applications

MTA has been studied for its potential applications in scientific research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. MTA has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression. Additionally, MTA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(4-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-11-2-4-12(5-3-11)16-13(20)10-22-15-14(17-23-18-15)19-6-8-21-9-7-19/h2-5H,6-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPPCIGBTVTATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=NSN=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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